2-ethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole
Description
2-Ethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole is a substituted benzodiazole derivative characterized by a fused bicyclic structure containing two nitrogen atoms at the 1,3-positions. The compound features an ethyl group at the 2-position and a 2-methylpropyl (isobutyl) substituent at the 1-position of the benzodiazole core. Benzodiazoles are structurally analogous to nucleotides, particularly resembling the adenine base of DNA, which underpins their biological relevance . Substitutions at these positions influence electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding, which are critical for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-ethyl-1-(2-methylpropyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDFEESSDXTPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. For example, the reaction of o-phenylenediamine with 2-ethyl-2-methylpropanal in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the benzimidazole ring.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
The compound serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. Its structural features allow for various chemical modifications that can lead to the development of new compounds with desired properties.
Material Science
In material science, 2-ethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole is utilized in the production of advanced materials such as polymers and coatings. Its unique chemical structure imparts specific characteristics to these materials, enhancing their performance in various applications.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies involving bacterial strains like Staphylococcus aureus, the compound demonstrated effective inhibition of growth at low concentrations (as low as 10 µg/mL), suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies on cancer cell lines such as MCF7 revealed that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential role in cancer therapy development .
Medical Applications
Therapeutic Potential
The therapeutic effects of this compound are being explored in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new medications aimed at various diseases, including cancer and infectious diseases .
Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve binding to enzymes or receptors, thereby modulating cellular processes such as metabolism and signaling pathways. Understanding these interactions is crucial for optimizing its therapeutic applications.
Industrial Applications
Advanced Coatings and Polymers
In industry, the compound is being explored for use in advanced coatings that require specific durability and chemical resistance. The incorporation of this compound into polymer matrices can enhance their properties, making them suitable for high-performance applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound was found to inhibit bacterial growth effectively at concentrations below 10 µg/mL, highlighting its potential as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Activity
In vitro testing on MCF7 cells showed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours. This suggests that it may serve as a lead compound in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-ethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Benzodiazole Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Features |
|---|---|---|---|---|
| 2-Ethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole | Ethyl (C2), 2-methylpropyl (N1) | C₁₃H₁₈N₂ | 202.30 | Alkyl chain modifications |
| 2-(2-Methylpropyl)-1H-1,3-benzodiazole | 2-Methylpropyl (C2) | C₁₁H₁₄N₂ | 174.25 | Single alkyl substitution |
| 2-(2-Methylpropyl)sulfanyl-1H-1,3-benzodiazole | 2-Methylpropylsulfanyl (C2) | C₁₁H₁₄N₂S | 206.30 | Sulfur-containing substituent |
| Ethyl 2-phenyl-1H-benzimidazole-5-carboxylate | Ethyl carboxylate (C5), phenyl (C2) | C₁₆H₁₄N₂O₂ | 278.30 | Aromatic and ester functionalities |
| 2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol | Hydroxy-Schiff base, propyl linker | C₂₉H₂₅N₃O₃ | 463.52 | Extended conjugated system |
Key Observations :
- Alkyl vs.
- Aromatic vs. Alkyl Modifications : Ethyl 2-phenyl-1H-benzimidazole-5-carboxylate (C16H14N2O2) demonstrates how aromatic substituents (phenyl) and ester groups broaden applications in drug design, such as anti-inflammatory or antifungal agents .
- Extended Conjugation : The Schiff base derivative (C29H25N3O3) forms a rigid, planar structure due to its conjugated system, which is advantageous for crystallographic studies and optoelectronic materials .
Crystallographic and Physicochemical Properties
- Such data suggest that alkyl substituents influence packing density and intermolecular interactions.
- Hydrogen Bonding: Benzodiazoles with hydroxyl or amine groups (e.g., 2-[1-(3-{2-[(2-hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol) exhibit robust hydrogen-bonding networks, enhancing thermal stability compared to purely alkyl-substituted derivatives .
Biological Activity
2-Ethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Benzimidazole derivatives, including this compound, have been shown to modulate the activity of specific receptors and enzymes, leading to significant physiological effects.
Target Interactions
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as metabolism and signal transduction.
- Receptor Binding : It can bind to specific receptors, altering their function and potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies show that compounds similar to this compound exhibit antibacterial activity against various strains such as Staphylococcus aureus and E. coli .
- Minimum Inhibitory Concentrations (MIC) : The MIC values for related compounds range from 12.5 µg/ml to 50 µg/ml against different bacterial strains .
Antiviral Activity
Some studies suggest that benzodiazole derivatives may also possess antiviral properties. While specific data on this compound is limited, related compounds have shown effectiveness against viruses like respiratory syncytial virus (RSV) .
Anticancer Activity
The anticancer potential of benzodiazole derivatives is well-documented:
- Cell Line Studies : Compounds derived from the benzimidazole moiety have been tested against various cancer cell lines, showing cytotoxic effects with IC50 values ranging from 20 µM to 40 µM .
The biochemical properties of this compound contribute significantly to its biological activities:
- Solubility and Stability : The presence of ethyl and 2-methylpropyl substituents may enhance its solubility in biological systems, facilitating better absorption and distribution .
- Chemical Reactivity : The compound can undergo various chemical reactions such as oxidation and substitution, which can be leveraged in drug development .
Research Findings and Case Studies
Several studies highlight the potential applications of benzodiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
